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Introduction and Compound Overview

Propiomazine is a pharmaceutical compound belonging to the phenothiazine class of heterocyclic
compounds, which are characterized by a tricyclic structure comprising two benzene rings fused to a central
ring containing nitrogen and sulfur atoms. Primarily known for its sedative and antihistaminic properties,
propiomazine has been clinically used for decades as a pre-anesthetic sedative and for the treatment of
insomnia. Approved by the FDA in 1960, propiomazine continues to be relevant in medical practice,
particularly in surgical settings and for managing anxiety associated with medical procedures. The
compound's molecular structure shares the fundamental phenothiazine scaffold but is distinguished by a
propionyl group at position 2, which significantly influences its receptor binding affinity and
pharmacological profile compared to other phenothiazine derivatives. Unlike many phenothiazines that
possess significant antipsychotic activity, propiomazine demonstrates only weak dopamine receptor
blockade, resulting in a clinical profile dominated by sedative effects with minimal extrapyramidal side
effects, making it particularly valuable in specific clinical scenarios where sedation without profound

antipsychotic action is desired [1] [2].

The phenothiazine chemical class represents one of the most extensively studied and therapeutically

utilized heterocyclic systems in medicinal chemistry. Since the initial synthesis of phenothiazine by
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Bernthsen in 1883, over 5,000 derivatives have been prepared and evaluated for biological activity, with at
least 100 compounds having been used clinically. The remarkable versatility of the phenothiazine scaffold
is evidenced by its diverse pharmacological applications, ranging from antipsychotic and antihistaminic
agents to antimicrobial and anticancer candidates. This structural flexibility allows for extensive chemical
modifications at multiple positions, enabling fine-tuning of physicochemical properties and receptor
interactions to achieve desired therapeutic effects. The continuous research interest in phenothiazine
derivatives, including propiomazine, stems from their favorable bioavailability, established safety profiles,
and potential for repurposing in emerging therapeutic areas, particularly in addressing drug-resistant

infections and oncological indications [3] [4].

Pharmacological Properties and Mechanisms

Core Pharmacological Profile

Table 1: Fundamental Pharmacological Properties of Propiomazine

Property Specification Clinical Relevance

Primary Pre-operative sedation, insomnia, Used primarily in surgical and

Indications anxiety during medical procedures, procedural contexts rather than chronic
adjunct during labor conditions

Mechanism of Antagonism at H1 histamine receptors;  Sedative effects primarily mediated

Action weak dopamine receptor blockade through H1 blockade rather than

dopamine antagonism

Receptor Affinity  Broad receptor interactions but Explains preferential sedative rather

Profile strongest at H1 histamine receptors than antipsychotic activity

Elimination Half-  Approximately 9 hours Suitable for preoperative and

life procedural use with sustained effect

Bioavailability ~33% Moderate first-pass metabolism;

(Oral) parenteral administration often
preferred
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Property Specification Clinical Relevance

Protein Binding ~81% Moderate plasma protein binding
allowing for reasonable tissue
distribution

Propiomazine exerts its primary therapeutic effects through potent antagonism of histamine H1 receptors,
which represents its dominant mechanism of action. This H1 receptor blockade is primarily responsible for
the compound's sedative and anxiolytic properties, which constitute its main clinical applications. Unlike
typical antipsychotic phenothiazines, propiomazine demonstrates only weak dopamine receptor blockade,
particularly at D2 receptors, which explains its minimal antipsychotic efficacy and reduced potential for
extrapyramidal side effects. The strategic incorporation of a propionyl group at position 2 of the
phenothiazine ring system significantly influences its receptor binding characteristics, reducing affinity for
dopamine receptors while maintaining strong interactions with histaminergic receptors. This specific receptor
profile makes propiomazine particularly valuable in clinical scenarios where sedation is desired without the

neurological side effects often associated with strong dopamine antagonists [1] [5].

The pharmacokinetic profile of propiomazine is characterized by moderate oral bioavailability of
approximately 33%, indicating significant first-pass metabolism. The compound demonstrates moderate
plasma protein binding of approximately 81%, facilitating reasonable tissue distribution while maintaining
adequate free drug concentrations for pharmacological activity. With an elimination half-life of
approximately 9 hours, propiomazine provides sustained sedative effects suitable for preoperative
medication and procedural sedation. The hydrochloride salt form is preferred clinically due to its superior
water solubility and bioavailability compared to alternative salt forms such as the maleate. This favorable
solubility profile allows for more predictable absorption and dose-response relationships, which is

particularly important in surgical and procedural settings where precise sedative effects are required [1] [2].

Comprehensive Receptor Interaction Profile

Table 2: Detailed Receptor Binding Profile of Propiomazine
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Receptor . . . ..

T Affinity Functional Consequence Therapeutic Implications
ype

Histamine H1  High affinity; Strong sedative and anxiolytic ~ Primary mechanism for pre-

primary target

effects

operative sedation

Dopamine D2  Weak antagonist Minimal antipsychotic effect; Distinguished from antipsychotic
activity low extrapyramidal symptom phenothiazines
risk
Serotonin 5- Moderate Potential mood-stabilizing May contribute to overall
HT2A antagonist effects calming effect
activity
Muscarinic Broad Mild anticholinergic effects Side effect profile consideration
M1-M5 antagonism (dry mouth, blurred vision)
Alpha-1 Moderate Orthostatic hypotension Important consideration in
Adrenergic antagonist potential hemodynamically vulnerable
activity patients

Propiomazine exhibits a complex polypharmacological profile, interacting with multiple receptor systems
beyond its primary histamine H1 target. The compound demonstrates antagonist activity at serotonin 5-
HT2A receptors, which may contribute to its overall calming and potential mood-stabilizing effects.
Additionally, propiomazine shows broad muscarinic acetylcholine receptor blockade (M1-M5), resulting
in mild anticholinergic effects that may include dry mouth and blurred vision in some patients. The
moderate alpha-1 adrenergic receptor antagonism contributes to potential cardiovascular effects,
particularly orthostatic hypotension, which requires consideration in hemodynamically vulnerable patients.
This multi-receptor profile, while contributing to the compound's therapeutic effects, also necessitates careful
patient selection and monitoring, particularly in individuals with comorbidities or those taking concomitant

medications with similar side effect profiles [1] [5].

The unique receptor interaction signature of propiomazine distinguishes it from other phenothiazine
derivatives. Specifically, its greater activity at serotonin 5-HT2A receptors compared to dopamine D2
receptors may explain its reduced potential for inducing extrapyramidal symptoms, a significant advantage

over typical antipsychotic phenothiazines. Furthermore, propiomazine demonstrates a relative sparing of
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dopamine receptors in the tuberoinfundibular pathway, resulting in a lower incidence of
hyperprolactinemia compared to typical antipsychotics or risperidone. This specific receptor interaction
profile, combined with its favorable pharmacokinetic characteristics, positions propiomazine as a specialized
agent within the phenothiazine class, particularly suited for procedural sedation rather than psychiatric
applications. Understanding these nuanced receptor interactions enables clinicians to optimize therapeutic

applications while minimizing adverse effects through appropriate patient selection and dosing strategies [1]

[5].

Chemical Structure and Structure-Activity
Relationships

Fundamental Chemical Characteristics

Table 3: Chemical Properties and Structure-Activity Relationships of Propiomazine

Structural Element Chemical Feature Impact on Activity & Properties
Phenothiazine Tricyclic system with nitrogen and Provides fundamental scaffold for
Core sulfur atoms receptor interactions

Position 2 Propionyl group (C2H5C=0) Reduces dopamine affinity while
Substituent maintaining H1 antagonism

Position 10 Side Dimethylaminopropyl group Influences receptor affinity profile and
Chain pharmacokinetics

Salt Forms Hydrochloride (preferred), maleate Hydrochloride offers superior solubility

and bioavailability

Molecular Weight 340.49 g-mol—? Within optimal range for blood-brain
barrier penetration

The chemical structure of propiomazine is characterized by the fundamental phenothiazine tricyclic

system, specifically modified at two key positions that critically influence its pharmacological properties. At
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position 2, propiomazine features a propionyl group (C2H5C=0), which distinguishes it from related
phenothiazines such as chlorpromazine (which has a chlorine atom at this position) and contributes
significantly to its unique receptor binding profile. The dimethylaminopropyl side chain at position 10 is a
common feature shared with several other phenothiazine derivatives and plays an important role in
determining receptor affinity and pharmacokinetic behavior. The compound's molecular formula is
C20H24N20S, with a molecular weight of 340.49 g-mol~1, placing it within the optimal range for blood-
brain barrier penetration and central nervous system activity. The presence of both nitrogen and sulfur atoms
in the central ring creates regions of varied electron density that facilitate interactions with multiple receptor
types, while the largely planar tricyclic system enables insertion into hydrophobic binding pockets [1] [3]
[5].

The physicochemical properties of propiomazine significantly influence its formulation and clinical
application. The compound is typically administered as the hydrochloride salt, which offers superior water
solubility compared to alternative salt forms such as the maleate. This enhanced solubility translates to
improved dissolution characteristics and more predictable bioavailability, which is particularly important for
drugs used in surgical and procedural settings where precise dosing is critical. The logP value of
approximately 4.5 indicates moderate lipophilicity, facilitating blood-brain barrier penetration while still
maintaining adequate aqueous solubility for formulation development. The compound's structural
relationship to promethazine (differing only in the propionyl versus hydrogen substitution at position 2)
demonstrates how subtle modifications to the phenothiazine scaffold can significantly alter receptor binding
preferences and therapeutic applications, with propiomazine exhibiting enhanced sedative properties

compared to its predecessor [1] [2] [3].

Structure-Activity Relationship Analysis

The structure-activity relationships (SAR) of propiomazine and related phenothiazines have been
extensively studied, revealing key structural determinants of pharmacological activity. The propionyl
substituent at position 2 is a critical feature that significantly reduces dopamine receptor affinity while
maintaining potent H1 histamine receptor blockade, thereby shifting the clinical profile from antipsychotic to
predominantly sedative. This modification also influences the compound's electronic distribution, potentially
altering its interaction with receptor binding sites. The length and composition of the side chain at position
10 profoundly affects receptor affinity and selectivity; the three-carbon chain with terminal dimethylamino

group in propiomazine represents an optimal balance between receptor affinity and physicochemical
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properties, providing sufficient flexibility for receptor engagement while maintaining appropriate

physicochemical characteristics for bioavailability and distribution [1] [4].

Systematic SAR studies across the phenothiazine class have demonstrated that modifications at multiple
positions of the core structure can dramatically alter biological activity. Small electron-withdrawing
substituents at position 2 typically enhance antipsychotic potency but reduce sedative properties, making
propiomazine's propionyl group particularly interesting as it maintains sedative efficacy while minimizing
antipsychotic activity. The nature of the terminal amino group in the side chain influences not only
receptor affinity but also metabolic stability, with tertiary amines like the dimethylamino group in
propiomazine generally offering favorable pharmacokinetic profiles. Additionally, oxidation of the sulfur
atom in the central ring can significantly alter receptor binding characteristics and metabolic clearance,
though propiomazine is typically administered in the non-oxidized form. Understanding these nuanced
structure-activity relationships enables medicinal chemists to strategically design new phenothiazine

derivatives with optimized therapeutic profiles for specific clinical applications [3] [4].

Therapeutic Applications and Clinical Profile

Established Clinical Uses

Table 4: Clinical Applications and Safety Profile of Propiomazine

Application

Dosing & Administration Risk Considerations
Context
Pre-operative Oral, IM, or IV administration; Monitor for respiratory depression,
Sedation individualized dosing particularly with concomitant opioids
Insomnia Oral administration, typically single  Tolerance development with prolonged use;
Management evening dose not recommended for long-term therapy
Procedural Individualized dosing based on Synergistic effects with other CNS
Anxiety procedure length and intensity depressants requires dose adjustment
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Application . . . . . .
Dosing & Administration Risk Considerations
Context
Labor Adjunct Combined with analgesics; careful Neonatal sedation monitoring required
timing considerations
Special Reduced dosing in elderly, hepatic  Increased susceptibility to orthostatic
Populations impairment hypotension and anticholinergic effects

Propiomazine is primarily employed for pre-operative sedation and anxiety reduction before surgical or
diagnostic procedures, where its rapid onset and reliable sedative effects facilitate patient cooperation and
comfort. The compound is also clinically used for the short-term management of insomnia, particularly in
cases where pronounced sedation is desired. As an adjunct during labor, propiomazine is administered in
combination with analgesics to reduce anxiety and enhance pain management. The drug is available in
various formulations, including oral, intramuscular, and intravenous preparations, allowing for flexible
administration routes tailored to specific clinical scenarios. The optimal dosing of propiomazine must be
individualized based on patient factors including age, comorbidities, concomitant medications, and the
specific clinical context, with particular caution recommended in elderly patients and those with hepatic

impairment due to reduced metabolic capacity [1] [2].

The clinical efficacy of propiomazine in these applications stems from its potent sedative properties, which
provide calmness and drowsiness without profound anesthesia. Studies have demonstrated that propiomazine
significantly improves sleep induction and maintenance in insomniac patients, with particular effectiveness
in cases characterized by difficulty falling asleep. In procedural contexts, propiomazine effectively reduces
preoperative anxiety, facilitating smoother induction of anesthesia and potentially reducing anesthetic
requirements. When used during labor, the compound provides sedation that complements analgesic
regimens, potentially enhancing pain management while minimizing maternal stress. The versatility of
administration routes allows clinicians to select the most appropriate method based on urgency of effect,
patient characteristics, and clinical setting, with intravenous administration providing the most rapid onset

and oral administration offering convenience for pre-procedural preparation [1] [2].

Adverse Effects and Safety Considerations
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The safety profile of propiomazine is characterized by expected sedative effects, which represent an
extension of its pharmacological activity, along with other side effects related to its receptor interactions. The
most commonly reported adverse effect is dose-dependent drowsiness, which occurs predictably and
typically aligns with the drug's therapeutic intent. Other frequently observed side effects include dry mouth
and blurred vision resulting from muscarinic receptor blockade, as well as orthostatic hypotension and
dizziness related to alpha-adrenergic receptor antagonism. These effects are generally manageable through
appropriate dosing and administration timing, particularly avoiding activities requiring mental alertness such
as driving or operating machinery. The risk of extrapyramidal symptoms is notably lower with
propiomazine compared to typical antipsychotic phenothiazines, consistent with its relatively weak

dopamine receptor blockade, though rare cases have been reported particularly at higher doses [1] [2].

More serious adverse effects, though uncommon, include seizures, cardiac arrhythmias, significant
hypotension, and the neuroleptic malignant syndrome. The potential for respiratory depression
necessitates caution when co-administering with other central nervous system depressants, including opioids,
benzodiazepines, and alcohol. The drug interaction potential of propiomazine is significant, particularly
with other agents exhibiting sedative, hypotensive, or anticholinergic properties, requiring careful medication
review and potential dose adjustments when used concomitantly. Propiomazine is classified as a pregnancy
category C drug, indicating that risk cannot be ruled out, and should therefore be used during pregnancy only
if clearly needed. Similarly, caution is advised during breastfeeding due to limited safety data. The
availability of multiple salt forms has clinical implications, with the hydrochloride salt generally preferred

due to superior solubility and bioavailability compared to the maleate salt [1] [2].

Experimental Research Methodologies

Synthesis and Analytical Characterization

The synthetic approaches to phenothiazine derivatives like propiomazine typically begin with the
fundamental phenothiazine core structure, which can be prepared through various methods including the
condensation of 2-aminodiphenyl sulfide with a-haloketones or a-haloesters. For propiomazine specifically,
strategic functionalization at position 2 with the propionyl group represents a key synthetic step, typically
achieved through Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions. The

introduction of the dimethylaminopropyl side chain at position 10 generally involves alkylation
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procedures, often utilizing appropriate halogenated precursors. More recent synthetic methodologies have
incorporated advanced catalytic approaches and microwave-assisted techniques to improve yields, reduce
reaction times, and enhance regioselectivity. These modern synthetic strategies have expanded the
accessibility of phenothiazine derivatives for structure-activity relationship studies and the exploration of

new therapeutic applications [6] [7] [4].

Analytical characterization of propiomazine and related phenothiazine derivatives employs a
comprehensive suite of techniques to confirm structural identity and assess purity. Nuclear Magnetic
Resonance (NMR) spectroscopy, particularly 1H NMR (500 MHz), provides detailed information about
hydrogen environments and connectivity, with characteristic chemical shifts for the propionyl methyl and
methylene protons typically observed in the range of 1.0-1.2 ppm and 2.8-3.0 ppm, respectively. Mass
spectrometric analysis confirms molecular weight and fragmentation patterns, while high-performance
liquid chromatography (HPLC) assesses chemical purity and identifies potential impurities. Elemental
analysis further verifies composition, and melting point determination provides additional purity
assessment. For salt forms such as the hydrochloride, comparative solubility studies are essential to
evaluate biopharmaceutical properties, with the hydrochloride salt demonstrating significantly superior

aqueous solubility (>1 g/mL) compared to the maleate salt (3.8 mg/mL), explaining its preferred clinical use

[6] [2].

Antimicrobial Activity Assessment

Table 5: Standard Experimental Protocols for Antimicrobial Evaluation of Phenothiazine Derivatives

Protocol
Standard Method Key Parameters Measured
Component
Sample Dissolution in DMSO (25 mg/mL Serial dilutions in appropriate culture
Preparation stock) media
Microbial Strains Gram-positive, Gram-negative Reference strains and clinically isolated
bacteria, fungal species resistant strains
Activity Screening  Broth microdilution methods Minimum Inhibitory Concentration (MIC)

determination
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Protocol
Standard Method Key Parameters Measured
Component
Fungal Testing Seven fungal species typically Candida albicans, Cryptococcus
included neoformans priority pathogens
Resistance Comparison with standard Identification of potency against drug-
Assessment antibiotics resistant strains

The evaluation of antimicrobial activity for phenothiazine derivatives follows standardized
microbiological assays to determine efficacy against various pathogenic strains. Broth microdilution
methods represent the gold standard for determining Minimum Inhibitory Concentrations (MICs), with
compounds typically tested against a panel of reference strains including both Gram-positive (e.g.,
Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as clinically relevant
fungal species (e.g., Candida albicans). Testing typically includes drug-resistant strains such as methicillin-
resistant Staphylococcus aureus (MRSA) and extensively drug-resistant Mycobacterium tuberculosis to
assess potential utility in addressing antimicrobial resistance. Sample preparation generally involves initial
dissolution in dimethyl sulfoxide (DMSO) to create stock solutions (typically 25 mg/mL), followed by serial
dilution in appropriate culture media to achieve the desired concentration range for testing. Incubation
conditions are standardized according to specific microbial requirements, with turbidity measurements or

metabolic indicators used to assess growth inhibition [6] [4].

The interpretation of antimicrobial results requires careful consideration of multiple factors, including
MIC values relative to known antimicrobial agents, spectrum of activity, and potential selectivity indices. For
phenothiazine derivatives, promising activity is typically demonstrated by MIC values below 10 pg/mL
against specific pathogens, with particular interest in compounds showing efficacy against drug-resistant
strains. Additionally, specialized assays may be employed to investigate specific mechanisms of
antimicrobial action, including efflux pump inhibition studies, biofilm disruption assessments, and
combination therapy approaches with conventional antibiotics to identify potential synergistic interactions.
The time-kill kinetics of promising compounds further characterize antimicrobial activity, distinguishing
between bacteriostatic and bactericidal effects. For antifungal applications, specialized testing against
priority pathogens identified by the WHO Fungal Priority Pathogen List (such as Cryptococcus neoformans)

provides clinically relevant data regarding potential therapeutic utility [6] [8] [4].
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Diagram 1: Antimicrobial mechanisms of phenothiazine derivatives showing multiple pathways leading to

microbial cell death and growth inhibition.

Research Applications and Future Directions

Emerging Research Applications
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Phenothiazine derivatives including propiomazine have demonstrated promising potential in several
emerging research areas beyond their traditional clinical applications. Significant attention has focused on
their antimicrobial properties, particularly against drug-resistant pathogens where conventional antibiotics
show limited efficacy. Studies have revealed that various phenothiazine derivatives exhibit potent activity
against multidrug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and
extensively drug-resistant Mycobacterium tuberculosis. The antifungal potential of these compounds has
also garnered interest, with research demonstrating efficacy against priority fungal pathogens including
Cryptococcus neoformans. The multifaceted mechanisms underlying these antimicrobial effects include
disruption of microbial cell membranes, inhibition of efflux pumps, interference with DNA replication,
generation of reactive oxygen species, and disruption of biofilm formation. These diverse mechanisms make
phenothiazines particularly attractive for addressing the growing challenge of antimicrobial resistance, as

they may bypass conventional resistance pathways [6] [3] [4].

In the oncological domain, phenothiazine derivatives have demonstrated intriguing anticancer properties
through multiple mechanisms. Research has revealed that certain structural analogs can induce monocytic
differentiation and promote apoptotic cell death in various cancer cell lines, potentially through
internucleosomal DNA fragmentation pathways. Additional anticancer mechanisms include multidrug
resistance (MDR) reversal by inhibiting P-glycoprotein and other efflux transporters, thereby enhancing the
efficacy of conventional chemotherapeutic agents. The anti-inflammatory potential of novel phenothiazine
derivatives has also been investigated, with some compounds demonstrating significant in vivo anti-
inflammatory activity with reduced ulcerogenic liability compared to reference drugs. Other emerging
research applications include antiviral activity against HIV-1 through binding to TAR RNA, anticonvulsant
properties in seizure models, and potential neuroprotective effects in conditions such as Alzheimer's and

Creutzfeldt-Jakob diseases, highlighting the remarkable therapeutic versatility of this chemical class [7] [4].

Design Strategies for Novel Derivatives

Modern medicinal chemistry approaches to phenothiazine derivative design focus on structural
modifications that enhance desired biological activities while minimizing unwanted side effects. Key
strategies include introduction of diverse substituents at the nitrogen atom (position 10), incorporating
various acyl groups, heterocycles, and complex side chains to modulate receptor affinity and selectivity.
Additionally, substitution patterns on the benzene rings (positions 1-4 and 6-9) significantly influence

electronic properties, steric factors, and overall pharmacophore characteristics. The oxidation state of the
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sulfur atom represents another important design parameter, with sulfoxide and sulfone derivatives often
exhibiting altered biological profiles compared to the parent sulfide compounds. More extensive
modifications of the tricyclic ring system itself, including replacement of benzene rings with
heteroaromatic or homoaromatic systems, have yielded compounds with novel biological activities and

improved therapeutic indices [6] [7] [4].

Structure-activity relationship studies have identified several key structural features that correlate with
enhanced biological activity in specific therapeutic domains. For antimicrobial applications, chalcone-based
phenothiazine derivatives with extended conjugation systems have demonstrated particularly promising
activity against both Gram-positive and Gram-negative bacteria. In anticancer applications,
benzophenothiazines with naphthalene ring systems instead of benzene rings have shown enhanced
cytotoxic activity and MDR reversal properties. The incorporation of azole and azine rings into
phenothiazine side chains has yielded compounds with improved antifungal activity and potential for
addressing resistant fungal infections. These design strategies, combined with modern computational
approaches including molecular docking studies and quantitative structure-activity relationship (QSAR)
models, continue to drive the development of novel phenothiazine derivatives with optimized

pharmacological profiles for emerging therapeutic applications [6] [7] [4].
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Diagram 2: Derivative design workflow for phenothiazine-based drug development showing multiple

structural modification pathways.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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